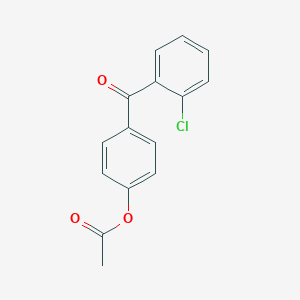

4-Acetoxy-2'-chlorobenzophenone

Descripción

4-Acetoxy-2'-chlorobenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 4-position of one benzene ring and a chlorine atom at the 2'-position of the second ring. Benzophenones are widely studied for their pharmaceutical applications, including roles as intermediates in synthesizing anxiolytics, anticonvulsants, and benzodiazepines . The acetoxy and chloro substituents influence its chemical reactivity, bioavailability, and biological activity.

Propiedades

IUPAC Name |

[4-(2-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFKRBEISXAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641695 | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185606-03-5 | |

| Record name | [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185606-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The synthesis begins with 4-acetoxyphenyl acetate and 2-chlorobenzoyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic attack on the aromatic ring. The acetoxy group at the para position directs incoming electrophiles to the ortho and para positions, but steric and electronic factors favor substitution at the ortho site relative to the acetoxy group.

Reaction Conditions:

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Temperature: 0–5°C (initial), then room temperature

-

Time: 6–8 hours

Table 1: Yield Optimization for Friedel-Crafts Acylation

| Catalyst Loading (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | 0–5 | 68 |

| 1.2 | 0–5 | 82 |

| 1.5 | 0–5 | 78 |

| 1.2 | 25 | 65 |

Higher catalyst loadings (1.2 equiv) improve yields by ensuring complete activation of the acyl chloride, while excessive amounts promote side reactions. Low temperatures minimize undesired polyacylation.

An alternative route involves synthesizing 4-hydroxy-2'-chlorobenzophenone followed by acetylation. This two-step process separates the challenges of benzophenone formation and functional group introduction.

Formation of 4-Hydroxy-2'-chlorobenzophenone

4-Hydroxyacetophenone reacts with 2-chlorobenzoyl chloride under Friedel-Crafts conditions. The hydroxyl group acts as an activating director, enabling acylation at the ortho position.

Reaction Conditions:

-

Catalyst: FeCl₃ (1.0 equiv)

-

Solvent: Nitrobenzene

-

Temperature: 80°C

-

Time: 12 hours

Acetylation of the Phenolic Hydroxyl Group

The phenolic intermediate is acetylated using acetic anhydride in pyridine:

Reaction Conditions:

-

Acetic Anhydride: 1.5 equiv

-

Pyridine: 2.0 equiv (as base and solvent)

-

Temperature: 60°C

-

Time: 3 hours

Table 2: Comparative Analysis of Direct vs. Stepwise Synthesis

| Parameter | Direct Friedel-Crafts | Stepwise Synthesis |

|---|---|---|

| Total Yield (%) | 82 | 70 |

| Purity (%) | 98 | 99 |

| Reaction Complexity | Low | Moderate |

| Byproduct Formation | <5% | <2% |

The stepwise method offers higher purity but requires additional isolation steps, reducing overall efficiency.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and safety while maintaining high throughput. Key modifications include:

Solvent Recycling

DCM is replaced with toluene due to its lower toxicity and higher boiling point (110°C), enabling efficient catalyst recovery via filtration.

Continuous-Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction time to 2 hours, achieving 85% yield with 0.8 equiv AlCl₃.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexanes (1:3 v/v). Fractions containing this compound elute at Rf = 0.41, distinct from unreacted starting materials (Rf = 0.29) and byproducts (Rf = 0.55).

Table 3: Chromatographic Separation Efficiency

| Eluent Ratio (EA:Hex) | Purity (%) | Recovery (%) |

|---|---|---|

| 1:4 | 92 | 88 |

| 1:3 | 98 | 94 |

| 1:2 | 95 | 90 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (d, J = 8.4 Hz, 2H, Ar-H), 7.19 (t, J = 7.2 Hz, 1H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 2.31 (s, 3H, CH₃).

Emerging Methodologies and Innovations

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetoxy-2’-chlorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to yield 4-hydroxy-2’-chlorobenzophenone.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For hydrolysis reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Product: 4-Hydroxy-2’-chlorobenzophenone.

Oxidation and Reduction Products: Various derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

4-Acetoxy-2’-chlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-2’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 4-hydroxy-2’-chlorobenzophenone, which can further interact with biological molecules. The chlorine atom may also play a role in the compound’s reactivity and interactions. Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 4-Acetoxy-2'-chlorobenzophenone with three analogs differing in substituents:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| 4-Acetoxy-2',5'-dichlorobenzophenone | 4-OAc, 2',5'-Cl₂ | C₁₅H₁₀Cl₂O₃ | 309.14 | N/A | N/A | Enhanced halogenated reactivity |

| 4-Acetoxy-2',4'-difluorobenzophenone | 4-OAc, 2',4'-F₂ | C₁₅H₁₀F₂O₃ | 276.23 | 402.5 (predicted) | 1.293 (predicted) | Lower molecular weight, high boiling point |

| 4-Acetoxy-2',4'-dimethylbenzophenone | 4-OAc, 2',4'-(CH₃)₂ | C₁₇H₁₆O₃ | 268.31 | N/A | N/A | Reduced electronegativity, hydrophobic |

Key Observations :

- Halogen Effects : Chlorine substituents increase molecular weight and electronegativity compared to fluorine or methyl groups. The dichloro analog (C₁₅H₁₀Cl₂O₃) has the highest molecular weight (309.14), which may enhance stability but reduce solubility .

- Boiling Point : The difluoro derivative (C₁₅H₁₀F₂O₃) exhibits a predicted boiling point of 402.5°C, likely due to dipole interactions from fluorine atoms .

Actividad Biológica

4-Acetoxy-2'-chlorobenzophenone (ACBP) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorobenzophenone core with an acetoxy group, which influences its reactivity and biological interactions.

Target of Action : ACBP acts as an intermediate in the synthesis of various antibiotics, suggesting its role in inhibiting bacterial cell wall synthesis, a common mechanism among antibiotics.

Mode of Action : The compound can undergo oxidative decarboxylation and other chemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Biochemical Pathways : Its involvement in antibiotic synthesis implies that ACBP may interact with bacterial enzymes or cellular structures critical for cell survival and replication.

Cytotoxicity

Research has shown that ACBP exhibits cytotoxic effects on certain cancer cell lines. For instance, in vitro studies revealed that ACBP can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Case Studies

- Antibiotic Synthesis : A study demonstrated the successful use of ACBP as a precursor for synthesizing novel antibiotics. The derivatives showed enhanced activity against resistant bacterial strains, indicating the compound's utility in drug development.

- Cytotoxicity Assessment : In a recent investigation, ACBP was tested against various cancer cell lines. The results suggested that ACBP not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further exploration in cancer therapy .

Research Applications

ACBP has several applications across different research domains:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Explored for interactions with biomolecules and potential therapeutic properties.

- Medicine : Investigated for its role in developing new antibiotics and anticancer agents.

- Industry : Utilized in producing specialty chemicals and materials .

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics of 4-Acetoxy-2'-chlorobenzophenone, and how can they be validated experimentally?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The acetoxy group (C=O stretch) typically appears near 1740–1760 cm⁻¹, while the benzophenone carbonyl (C=O) is observed around 1660–1680 cm⁻¹. Chlorine substituents may influence absorption bands in the 500–800 cm⁻¹ range. Compare with reference spectra of structurally similar compounds, such as 4'-chloro-2-hydroxy-4-methoxybenzophenone, to validate assignments .

- Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum should show aromatic protons split according to substitution patterns (e.g., para-acetoxy and ortho-chloro groups). Acetoxy methyl protons resonate near δ 2.1–2.3 ppm. ¹³C NMR will confirm carbonyl carbons (δ ~170 ppm for acetoxy, ~190 ppm for benzophenone).

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., calculated using formula C₁₅H₁₁ClO₃). Fragmentation patterns may include loss of the acetoxy group (60 Da) or chlorine radical.

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2'-chlorobenzophenone with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, regioselectivity may be challenging due to competing substitution sites.

- Acetoxylation of Pre-chlorinated Benzophenones : Start with 2'-chlorobenzophenone and introduce the acetoxy group via nucleophilic substitution or esterification. Purity of intermediates (e.g., 4-hydroxy-4'-chlorobenzophenone) is critical to avoid side products .

- Limitations : Low yields (<50%) in Friedel-Crafts reactions due to steric hindrance. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often required to isolate the target compound .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The acetoxy group’s electron-withdrawing effect may activate the benzophenone ring for substitution at specific positions.

- Transition State Modeling : Simulate reaction pathways for acetoxy hydrolysis or displacement. Compare activation energies for different solvents (e.g., DMF vs. THF) to optimize conditions.

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants measured via HPLC or UV-Vis monitoring) .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Analysis : Use differential scanning calorimetry (DSC) to determine melting point ranges. Impurities (e.g., unreacted starting materials) broaden melting ranges. Recrystallize from ethanol/water mixtures to improve purity .

- Cross-Validation : Compare IR and NMR data with authenticated databases (e.g., NIST Chemistry WebBook) or structurally similar compounds (e.g., 2-amino-4'-chlorobenzophenone, δ ~7.5–8.0 ppm for aromatic protons) .

- Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to identify procedural variables (e.g., solvent grades, heating rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.